Cas no 345-23-3 (1-Chloro-4-fluoro-5-methyl-2-nitrobenzene)
1-Chloro-4-fluoro-5-methyl-2-nitrobenzene Chemical and Physical Properties
Names and Identifiers
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- 1-Chloro-4-fluoro-5-methyl-2-nitrobenzene
- 345-23-3
- MFCD27938935
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- Inchi: 1S/C7H5ClFNO2/c1-4-2-5(8)7(10(11)12)3-6(4)9/h2-3H,1H3
- InChI Key: HSYSLVSKIBTKMJ-UHFFFAOYSA-N
- SMILES: ClC1C=C(C)C(=CC=1[N+](=O)[O-])F
Computed Properties
- Exact Mass: 188.9992843g/mol
- Monoisotopic Mass: 188.9992843g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 185
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.8
- Topological Polar Surface Area: 45.8Ų
1-Chloro-4-fluoro-5-methyl-2-nitrobenzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A010011396-250mg |
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345-23-3 | 97% | 250mg |
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| Alichem | A010011396-500mg |
5-Chloro-2-fluoro-4-nitrotoluene |
345-23-3 | 97% | 500mg |
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| Alichem | A010011396-1g |
5-Chloro-2-fluoro-4-nitrotoluene |
345-23-3 | 97% | 1g |
$1460.20 | 2023-09-02 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1733910-100mg |
1-Chloro-4-fluoro-5-methyl-2-nitrobenzene |
345-23-3 | 98% | 100mg |
¥399.00 | 2024-05-17 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1733910-1g |
1-Chloro-4-fluoro-5-methyl-2-nitrobenzene |
345-23-3 | 98% | 1g |
¥1799.00 | 2024-05-17 | |
| Crysdot LLC | CD12081039-1g |
1-Chloro-4-fluoro-5-methyl-2-nitrobenzene |
345-23-3 | 95+% | 1g |
$402 | 2024-07-24 |
1-Chloro-4-fluoro-5-methyl-2-nitrobenzene Related Literature
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
Additional information on 1-Chloro-4-fluoro-5-methyl-2-nitrobenzene
1-Chloro-4-fluoro-5-methyl-2-nitrobenzene (CAS 345-23-3): A Versatile Intermediate in Specialty Chemical Synthesis
1-Chloro-4-fluoro-5-methyl-2-nitrobenzene (CAS 345-23-3) is an important aromatic compound that has gained significant attention in the field of fine chemical synthesis. This halogenated nitrobenzene derivative serves as a crucial building block for various pharmaceutical intermediates and agrochemical products. Its unique molecular structure, featuring both chloro and fluoro substituents along with a methyl group and nitro functionality, makes it particularly valuable for selective chemical transformations.
The growing demand for fluorinated organic compounds in medicinal chemistry has positioned 1-Chloro-4-fluoro-5-methyl-2-nitrobenzene as a compound of interest for researchers developing new drug candidates. Recent studies highlight its application in creating fluorinated heterocycles, which are increasingly important in the development of CNS-active pharmaceuticals and anti-inflammatory agents. The presence of both chloro and fluoro groups allows for sequential substitution reactions, enabling the synthesis of complex molecular architectures.
From a synthetic chemistry perspective, CAS 345-23-3 demonstrates excellent reactivity in nucleophilic aromatic substitution (SNAr) reactions. The nitro group at the 2-position activates the ring for substitution, while the methyl group at the 5-position provides steric and electronic effects that can influence reaction regioselectivity. This combination of features makes it particularly useful for creating multisubstituted benzene derivatives with precise control over substitution patterns.
In material science applications, 1-Chloro-4-fluoro-5-methyl-2-nitrobenzene has shown promise as a precursor for liquid crystal materials and organic electronic components. The ability to introduce various functional groups through the reactive chloro and nitro positions allows for the creation of tailored molecular structures with specific electronic properties. Researchers are particularly interested in its potential for developing new organic semiconductors and photovoltaic materials.
The compound's stability under various conditions makes it suitable for multistep synthetic processes. Unlike some more reactive halonitrobenzene derivatives, 1-Chloro-4-fluoro-5-methyl-2-nitrobenzene maintains its integrity during storage and handling, which contributes to its popularity in industrial applications. This stability, combined with its versatile reactivity profile, has led to increased adoption in high-throughput synthesis platforms for drug discovery.
Environmental considerations surrounding halogenated compounds have prompted researchers to develop more efficient synthetic routes to CAS 345-23-3. Recent advances in green chemistry approaches have focused on minimizing waste and improving atom economy in its production. These developments address growing concerns about the environmental impact of halogenated chemical synthesis while maintaining the compound's utility in various applications.
Analytical characterization of 1-Chloro-4-fluoro-5-methyl-2-nitrobenzene typically involves a combination of HPLC analysis, mass spectrometry, and NMR spectroscopy. The distinct 1H NMR pattern, featuring characteristic aromatic proton signals and methyl group resonance, provides a reliable fingerprint for quality control. These analytical methods ensure the compound meets the stringent purity requirements for pharmaceutical applications.
The global market for multifunctional benzene derivatives like 1-Chloro-4-fluoro-5-methyl-2-nitrobenzene continues to expand, driven by demand from the pharmaceutical and specialty chemicals sectors. Manufacturers are responding with improved production scales and purification technologies to meet the needs of diverse applications. This growth reflects broader trends in the fine chemicals industry toward more complex and functionalized intermediates.
Safety considerations for handling CAS 345-23-3 follow standard protocols for nitroaromatic compounds. Proper personal protective equipment and ventilation are recommended when working with this material. While not classified as highly hazardous, its nitro group requires awareness of potential reactivity under certain conditions, particularly at elevated temperatures or in the presence of strong reducing agents.
Future research directions for 1-Chloro-4-fluoro-5-methyl-2-nitrobenzene include exploring its potential in click chemistry applications and as a scaffold for metal-organic frameworks (MOFs). The compound's ability to participate in diverse chemical transformations makes it attractive for creating complex molecular architectures with tailored properties. These developments could open new avenues in materials science and medicinal chemistry.
In conclusion, 1-Chloro-4-fluoro-5-methyl-2-nitrobenzene (CAS 345-23-3) represents a valuable intermediate with wide-ranging applications in pharmaceutical synthesis, materials science, and specialty chemicals. Its unique combination of substituents offers synthetic chemists multiple handles for selective functionalization, making it a versatile building block for complex molecule construction. As research continues to uncover new applications for multifunctional aromatic compounds, the importance of this compound is likely to grow further in both academic and industrial settings.
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